molecular formula C6H8NO3P B1316411 (Pyridin-2-Ylmethyl)phosphonic Acid CAS No. 80241-45-8

(Pyridin-2-Ylmethyl)phosphonic Acid

Cat. No.: B1316411
CAS No.: 80241-45-8
M. Wt: 173.11 g/mol
InChI Key: WVWCWWLEFNGDBC-UHFFFAOYSA-N
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Description

(Pyridin-2-Ylmethyl)phosphonic Acid is a chemical compound with the molecular formula C6H8NO3P and a molecular weight of 173.11 . It appears as a solid at 20°C .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom .

. It has a melting point of 287°C .

Scientific Research Applications

Bioconjugation and Radiopharmaceuticals

[(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid serves as a bifunctional chelator for the fac-[(99m)Tc(CO(3))]+ core, which can be linked to biomolecules via the formation of phosphonic acid esters. This compound has been successfully coupled to model alcohols and bioactive molecules like cobinamide, showing potential in medical imaging through biodistribution studies in mice with B16 melanoma, exhibiting fast clearance without specific tissue binding (Mundwiler et al., 2005).

Material Science and Conductivity

Novel self-doped polyanilines bearing phosphonic acid, such as poly(2-methoxyaniline-5-phosphonic acid) (PMAP), have been characterized for their thermostability, morphology, absorption, transparency, delocalization of polaron, doping efficiency, and chemical oxidation/reduction properties. These studies indicate PMAP's potential in creating highly transparent and conducting films, which are relevant for various material science applications, especially in electronics and nanotechnology (Abe et al., 2014).

Coordination Chemistry and Molecular Structure

(Pyridin-2-ylmethyl)phosphonic acid derivatives have been studied for their coordination abilities towards various metal ions. For instance, synthesis and characterization of metal phosphonates utilizing this ligand have led to the formation of complex structures, demonstrating the ligand's flexibility and its role in developing new materials with potential applications in catalysis, magnetic materials, and molecular recognition (Zavras et al., 2011).

Corrosion Inhibition

Phosphonic acid derivatives, including piperidin-1-yl-phosphonic acid (PPA) and (4-phosphono-piperazin-1-yl) phosphonic acid (PPPA), have been investigated for their effectiveness as corrosion inhibitors for iron in sodium chloride media. These studies suggest the potential of these compounds to form protective films on metal surfaces, thereby significantly reducing corrosion rates and offering a promising approach for protecting industrial and structural materials (Amar et al., 2006).

Safety and Hazards

(Pyridin-2-Ylmethyl)phosphonic Acid is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling and wearing protective gloves and eye protection .

Biochemical Analysis

Biochemical Properties

(Pyridin-2-Ylmethyl)phosphonic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can affect various metabolic pathways and cellular processes. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, leading to alterations in phosphate homeostasis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of various proteins. This modulation can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor by mimicking the natural substrate and binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxicity and adverse effects, such as reduced body weight and organ damage. It is important to determine the optimal dosage to minimize adverse effects while achieving the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic flux and metabolite levels. The compound’s ability to inhibit specific enzymes can lead to alterations in metabolic pathways, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via phosphate transporters and distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences. This localization can influence the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

pyridin-2-ylmethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-3-1-2-4-7-6/h1-4H,5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCWWLEFNGDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508303
Record name [(Pyridin-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80241-45-8
Record name [(Pyridin-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Pyridin-2-ylmethyl)phosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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